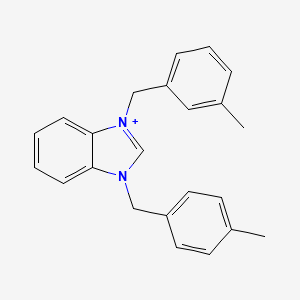
1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using 3-methylbenzyl chloride and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the methylbenzyl groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, potentially inhibiting their activity. The methylbenzyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
Similar Compounds
1-benzyl-3-methylbenzimidazolium: Similar structure but with only one methylbenzyl group.
1-(4-methylbenzyl)-3H-benzimidazol-1-ium: Lacks the 3-methylbenzyl group.
1-(3-methylbenzyl)-3H-benzimidazol-1-ium: Lacks the 4-methylbenzyl group.
Uniqueness
1-(3-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is unique due to the presence of both 3-methylbenzyl and 4-methylbenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution pattern can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
属性
分子式 |
C23H23N2+ |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
1-[(3-methylphenyl)methyl]-3-[(4-methylphenyl)methyl]benzimidazol-1-ium |
InChI |
InChI=1S/C23H23N2/c1-18-10-12-20(13-11-18)15-24-17-25(23-9-4-3-8-22(23)24)16-21-7-5-6-19(2)14-21/h3-14,17H,15-16H2,1-2H3/q+1 |
InChI 键 |
NCSNVMGAVRTHRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC=CC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



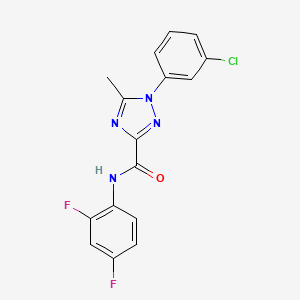

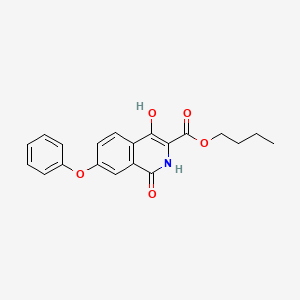
![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
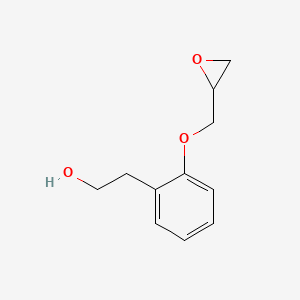
![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
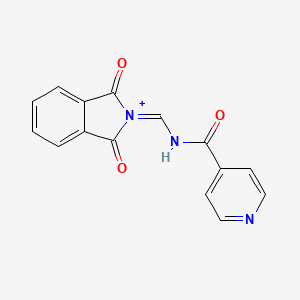
![9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B13362408.png)
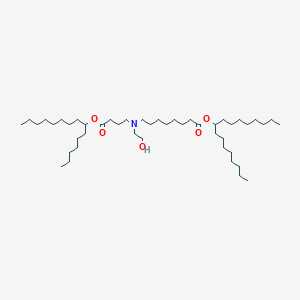
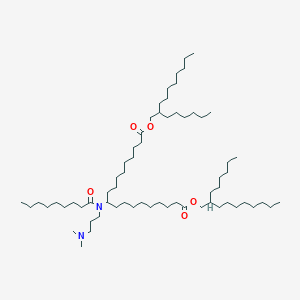
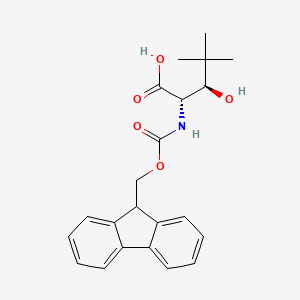
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
![Isopropyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362451.png)
